molecular formula C9H9NO2 B091749 4-Aminocinnamic acid CAS No. 17570-30-8

4-Aminocinnamic acid

Cat. No.: B091749
CAS No.: 17570-30-8
M. Wt: 163.17 g/mol
InChI Key: JOLPMPPNHIACPD-ZZXKWVIFSA-N
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Description

4-Aminocinnamic acid is an organic compound with the chemical formula C9H9NO2. It is a derivative of cinnamic acid, where an amino group is substituted at the para position of the phenyl ring. This compound appears as a white crystalline solid and is soluble in hot water and ethanol. It is used in various organic synthesis reactions and has applications in biochemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminocinnamic acid can be synthesized through several methods. One common method involves the reaction of benzaldehyde with ammonia in ethanol to form benzylamine. This intermediate then undergoes a nucleophilic addition reaction with salicylaldehyde under basic conditions to yield this compound .

Industrial Production Methods: In industrial settings, this compound can be produced using enzyme-catalyzed reactions. For instance, phenylalanine ammonia-lyase derived from yeast Rhodotorula glutinis can convert 4-aminophenylalanine to this compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Aminocinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form 4-aminophenylpropionic acid.

    Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Sodium periodate (NaIO4) is commonly used for oxidation reactions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction.

    Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products:

Scientific Research Applications

4-Aminocinnamic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Cinnamic acid: The parent compound, lacking the amino group.

    4-Aminobenzoic acid: Similar structure but with a carboxyl group instead of the cinnamic acid moiety.

    4-Nitrocinnamic acid: Similar structure but with a nitro group instead of an amino group.

Uniqueness: 4-Aminocinnamic acid is unique due to its combination of the cinnamic acid backbone with an amino group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring both structural rigidity and functional versatility .

Properties

IUPAC Name

(E)-3-(4-aminophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLPMPPNHIACPD-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870966
Record name (2E)-3-(4-Aminophenyl)-2-propenoic acid
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2393-18-2, 17570-30-8
Record name p-Aminocinnamic acid
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Record name 2393-18-2
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Record name (2E)-3-(4-Aminophenyl)-2-propenoic acid
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Record name p-aminocinnamic acid
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Record name 4-Aminocinnamic acid
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Synthesis routes and methods

Procedure details

Cyclobranyl ester of p-nitrocinnamic acid (165.0 g, 0.268 mole) prepared according to the procedure of Example 103 was suspended in a mixture of acetic acid (1.5 l) and tetrahydrofuran (2 l). To the suspension were added 6N-HCl-dioxane (125 ml) and zinc powder (165 g) and the mixture was stirred at 20° C. for 2 hours. Then the reaction mixture was filtered to remove zinc powder. The filtrate was concentrated under reduced pressure, and the residue was extracted with chloroform. The extracts were washed successively with water and saturated aqueous NaHCO3, then dried, and concentrated in vacuo. The residual crystals were recrystallized from chloroform-ethanol (1:3, v/v), giving cyclobranyl ester of p-aminocinnamic acid (119.2 g), in a 75.9% yield. m.p. 206°-207° C.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
165 g
Type
catalyst
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Three

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